molecular formula C13H17F3N2O2 B1330990 4-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]butanoic acid CAS No. 832740-83-7

4-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]butanoic acid

Cat. No. B1330990
CAS RN: 832740-83-7
M. Wt: 290.28 g/mol
InChI Key: MRDPUIPVAFRUGL-UHFFFAOYSA-N
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Description

The compound 4-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]butanoic acid is a highly functionalized molecule that is likely to possess a complex structure due to the presence of multiple rings and functional groups. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and reactions that can be used to infer potential properties and synthetic routes for the compound .

Synthesis Analysis

The synthesis of complex molecules often involves multi-step reactions that can include Michael-Wittig condensations, as seen in the synthesis of highly functionalized 2-cyclohexenonedicarboxylates . This suggests that similar condensation reactions could potentially be employed in the synthesis of the target compound, considering the presence of a cyclohepta[c]pyrazol ring which might be constructed through related cyclization strategies.

Molecular Structure Analysis

Structural studies of related compounds, such as 3-tert-butyl-8-(methylchalcogenyl)pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones, reveal that these molecules can crystallize in various crystal systems and exhibit a planar heterocyclic core . This information is valuable as it provides a basis for predicting the molecular structure of the target compound, which also contains a pyrazol ring, albeit with different substitutions.

Chemical Reactions Analysis

The reactivity of similar molecules under UV irradiation has been studied, with some compounds demonstrating stability while others decompose . This suggests that the target compound may also exhibit interesting photochemical properties, which could be explored in further studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from related structures. For instance, the presence of a trifluoromethyl group is known to influence the electronic properties of molecules, as seen in the synthesis of CF3-1,2,3-triazoles . This group could impart unique chemical reactivity and physical properties to the target compound, such as increased lipophilicity or altered acidity of the butanoic acid moiety.

Scientific Research Applications

Integrin Inhibition for Idiopathic Pulmonary Fibrosis

A notable application of derivatives similar to 4-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]butanoic acid is in the development of integrin inhibitors. Specifically, a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, with structural resemblance, showed high affinity and selectivity for the αvβ6 integrin, which is a target for treating idiopathic pulmonary fibrosis. One such analog demonstrated high affinity for αvβ6 integrin, long dissociation half-life, high solubility, and favorable pharmacokinetic properties, indicating its potential as a therapeutic agent for idiopathic pulmonary fibrosis (Procopiou et al., 2018).

Synthesis and Regioselectivity Studies

The synthesis and regioselectivity of derivatives related to the chemical have been studied extensively. For instance, research on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles explored the reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with tert-butylhydrazine hydrochloride. The study provided insights into achieving high regioselectivity for specific trifluoromethyl-1H-pyrazoles, which are important for the precise development of medicinal and agrochemical compounds (Martins et al., 2012).

Development of Condensed Pyrazoles

The synthesis of condensed pyrazoles, using trifluoromethyl-containing precursors, has also been reported. Ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates were used as precursors in cross-coupling reactions to obtain a variety of condensed pyrazoles. This work sheds light on the diverse applications of pyrazole derivatives in synthesizing pharmacologically relevant structures (Arbačiauskienė et al., 2011).

Photoresponsive Synthetic Ion Channels

A derivative of 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, structurally similar to the compound , has been utilized to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. This showcases the potential of such compounds in developing photoresponsive materials for controlled release, sensing, and information processing applications (Ali et al., 2012).

properties

IUPAC Name

4-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O2/c14-13(15,16)12-9-5-2-1-3-6-10(9)18(17-12)8-4-7-11(19)20/h1-8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDPUIPVAFRUGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)N(N=C2C(F)(F)F)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701140670
Record name 5,6,7,8-Tetrahydro-3-(trifluoromethyl)-1(4H)-cycloheptapyrazolebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701140670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

832740-83-7
Record name 5,6,7,8-Tetrahydro-3-(trifluoromethyl)-1(4H)-cycloheptapyrazolebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832740-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydro-3-(trifluoromethyl)-1(4H)-cycloheptapyrazolebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701140670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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